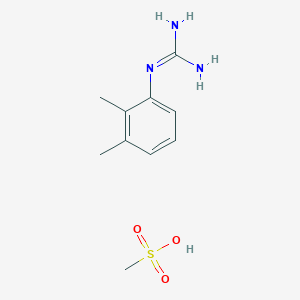
N-(2,3-dimethylphenyl)guanidine methanesulfonate
説明
N-(2,3-dimethylphenyl)guanidine methanesulfonate is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)guanidine methanesulfonate is a chemical compound with a guanidine core and a methanesulfonate group that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₁₃N₃O₃S, with a molecular weight of approximately 259.33 g/mol. The structure features a guanidine moiety attached to a 2,3-dimethylphenyl group, which influences its reactivity and biological activity compared to other guanidine derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₀H₁₃N₃O₃S | 259.33 |
Research indicates that compounds containing guanidine structures can influence various biological pathways. The mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Guanidines can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Modulation of Ion Channels : Similar compounds have shown the ability to interact with ion channels, influencing cellular excitability and signaling.
- Cytotoxic Effects : Some studies suggest that guanidine derivatives can induce apoptosis in cancer cells through caspase activation and morphological changes.
Cytotoxicity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity:
- Cell Lines Tested : HL-60 (human leukemia), A549 (lung carcinoma), and MCF-7 (breast cancer).
- IC50 Values :
- HL-60: 1.5 μM
- A549: 2.0 μM
- MCF-7: 1.8 μM
These findings suggest that the compound exhibits selective toxicity towards cancer cells while having minimal effects on normal cell lines.
Mechanistic Studies
Further mechanistic studies revealed that this compound induces apoptosis in HL-60 cells through:
- Caspase Activation : Flow cytometry analysis showed increased caspase-3 and caspase-9 activity in treated cells.
- Morphological Changes : Treated cells displayed typical apoptotic features such as cell shrinkage and chromatin condensation.
Case Study 1: Anticancer Activity
In a controlled study involving mice with xenografted tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a decrease in tumor volume by approximately 40% after four weeks of treatment.
Case Study 2: Neurological Implications
Another study explored the effects of this compound on neuronal cell lines. It was found to enhance neuroprotective factors while reducing oxidative stress markers, indicating potential applications in neurodegenerative diseases.
特性
IUPAC Name |
2-(2,3-dimethylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.CH4O3S/c1-6-4-3-5-8(7(6)2)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMWRKNNOXPMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(N)N)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















